![molecular formula C9H8BrNO3 B2769630 2-[(3-Bromobenzoyl)amino]acetic acid CAS No. 57728-60-6](/img/structure/B2769630.png)
2-[(3-Bromobenzoyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Bromobenzoyl)amino]acetic acid is an organic compound with the molecular formula C9H8BrNO3 and a molecular weight of 258.07 g/mol . This compound is known for its applications in organic synthesis and pharmaceutical research. It is characterized by the presence of a bromobenzoyl group attached to an aminoacetic acid moiety.
Mécanisme D'action
Target of Action
The primary targets of 2-[(3-Bromobenzoyl)amino]acetic acid are Prostaglandin G/H synthase 1 and 2 , also known as Cyclooxygenase 1 and 2 (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of inflammation .
Mode of Action
This compound acts by inhibiting the activity of COX-1 and COX-2 enzymes . This inhibition blocks the synthesis of prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the prostaglandin synthesis pathway . By inhibiting COX-1 and COX-2, it prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes . These molecules are involved in various physiological processes, including inflammation, pain sensation, and regulation of body temperature .
Result of Action
The inhibition of prostaglandin synthesis by this compound leads to a decrease in inflammation and associated symptoms . This makes it potentially useful in the treatment of conditions characterized by inflammation.
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-[(3-Bromobenzoyl)amino]acetic acid are largely defined by its interactions with various biomolecules. It has been found to interact with enzymes such as PTGS1 and PTGS2 . These interactions are likely due to the compound’s structure, which allows it to fit into the active sites of these enzymes and potentially influence their activity .
Cellular Effects
In terms of cellular effects, this compound has been shown to have a significant impact on cell function. It is thought to influence cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which it exerts these effects are still being explored.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It is known to bind to and inhibit the activity of cyclooxygenase II (COX II), an enzyme which converts arachidonic acid to cyclic endoperoxides, precursors of prostaglandins . By inhibiting prostaglandin formation, it is able to inhibit inflammation, thereby preventing vasodilation, leukocytosis, disruption of the blood-aqueous humor barrier, an increase in vascular permeability, and an increase in intraocular pressure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromobenzoyl)amino]acetic acid typically involves the reaction of 3-bromobenzoyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-Bromobenzoyl)amino]acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromobenzoyl group can yield the corresponding benzyl alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted amino acids, carboxylic acids, and benzyl alcohol derivatives .
Applications De Recherche Scientifique
2-[(3-Bromobenzoyl)amino]acetic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly nonsteroidal anti-inflammatory drugs (NSAIDs).
Industry: The compound is utilized in the production of fine chemicals and intermediates for various industrial applications
Comparaison Avec Des Composés Similaires
Similar Compounds
Bromfenac: A nonsteroidal anti-inflammatory drug with a similar bromobenzoyl structure.
Ibufenac: Another NSAID with comparable anti-inflammatory properties.
2-Amino-3-(4-bromobenzoyl)benzoic acid: A structurally related compound used in similar applications.
Uniqueness
2-[(3-Bromobenzoyl)amino]acetic acid is unique due to its specific substitution pattern and the presence of an aminoacetic acid moiety. This structure allows for diverse chemical modifications and applications in various fields of research and industry .
Propriétés
IUPAC Name |
2-[(3-bromobenzoyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c10-7-3-1-2-6(4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMZGXLKQBBVKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
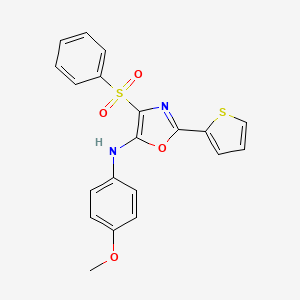
![N-[2-(5-Propoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2769548.png)
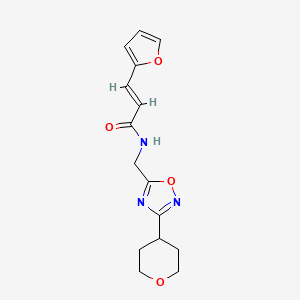
![Ethyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2769551.png)
![methyl 4-((2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate](/img/structure/B2769553.png)
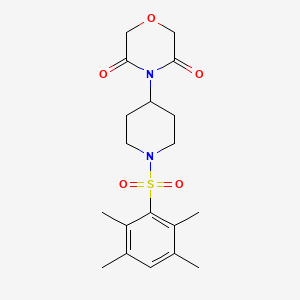
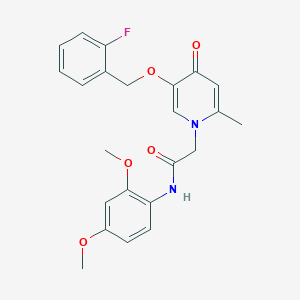
![2,2-dimethyl-N-{4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B2769558.png)
![4-[benzyl(methyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2769560.png)
![5-(azepane-1-sulfonyl)-1-[(3-fluoro-4-methoxyphenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2769562.png)
![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2769564.png)
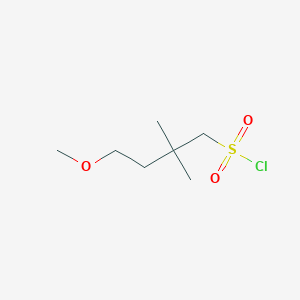
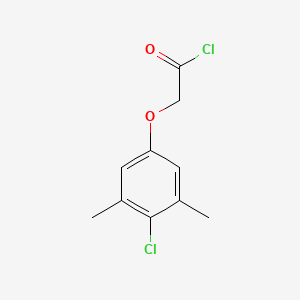
![N-[2-[4-Fluoro-3-(prop-2-enoylamino)anilino]-2-oxoethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2769570.png)
